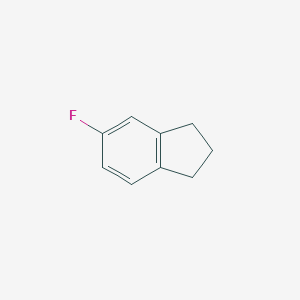

5-Fluoro-2,3-dihydro-1H-indene

Beschreibung

5-Fluoro-2,3-dihydro-1H-indene (CAS: 37530-82-8; molecular formula: C₉H₉F) is a bicyclic aromatic compound featuring a partially saturated indene core substituted with a fluorine atom at the 5-position. Its structure combines the planar aromaticity of the indene system with the electronic effects of fluorine, making it a versatile scaffold in medicinal chemistry and materials science. The fluorine atom introduces electron-withdrawing properties, which can modulate reactivity, lipophilicity, and intermolecular interactions, distinguishing it from non-fluorinated analogs .

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSBRSZLJZUOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597197 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37530-82-8 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydro-1H-indene typically involves the fluorination of 2,3-dihydro-1H-indene. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indanone.

Reduction: Formation of 5-fluoro-2,3-dihydroindane.

Substitution: Formation of various substituted indenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Fluoro-2,3-dihydro-1H-indene has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative known as compound 12d demonstrated potent activity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. It exhibited IC50 values ranging from 0.028 to 0.087 µM against different cancer types .

- Neuroprotective Effects : The compound has been studied for its potential to inhibit human monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. By inhibiting MAO-B, it may enhance levels of monoamine neurotransmitters in the brain, offering therapeutic benefits for conditions such as Parkinson's disease.

Biological Research

The biological activities of this compound derivatives have been explored extensively:

- Inhibition of Angiogenesis : Certain derivatives have shown anti-angiogenic properties by inhibiting new blood vessel formation, which is crucial for tumor growth and metastasis .

- Receptor Binding Studies : The compound acts as a ligand in receptor binding studies. Its structural modifications allow it to interact with various biological targets, influencing diverse biochemical pathways .

Data Table: Summary of Biological Activities

| Compound | Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|---|

| 12d | Antiproliferative | Tubulin (Colchicine site) | 0.028 - 0.087 | Induces apoptosis and cell cycle arrest |

| This compound | MAO-B Inhibition | Neurotransmitter metabolism | N/A | Potential neuroprotective effects |

| Various Derivatives | Anti-Angiogenic | Vascular Endothelial Growth Factor (VEGF) | N/A | Inhibits new vessel formation |

Industrial Applications

Beyond medicinal chemistry, this compound is also utilized in industrial applications:

- Material Science : The compound serves as a building block for synthesizing more complex organic molecules used in the development of new materials.

- Pharmaceutical Development : It is being explored for applications in female healthcare, including contraception and treatment of conditions like fibroids and endometriosis.

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

- Study on Anticancer Properties : A recent study evaluated a series of dihydro-1H-indene derivatives for their ability to inhibit tubulin polymerization. Compound 12d was identified as the most potent with significant anti-proliferative activity against multiple cancer cell lines .

- Neuroprotective Mechanisms : Research indicates that derivatives of this compound may enhance neurotransmitter levels by inhibiting MAO-B, suggesting potential use in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Outcomes

- Ring-opening and functional group additions : Excision of a methylene group from 5-Fluoro-2,3-dihydro-1H-indene (compound 5 → 6) improved dual 5-HT1A/5-HT7 receptor affinity (Ki = 151 nM and 74 nM, respectively), highlighting the role of steric and electronic tuning .

- Functional group substitutions : Replacing the benzylic methylene with oxygen or sulfur (compounds 7 and 8) had minimal impact on receptor binding, suggesting the fluorinated indene core is critical for target engagement .

Physicochemical Properties

- Lipophilicity: this compound derivatives exhibit moderate lipophilicity, comparable to 4-linked dihydroindene analogs in tuberculosis drug candidates (e.g., compounds 7–13).

- Synthetic versatility : The fluorine atom enables diverse derivatization, as seen in the synthesis of 5-fluoroindan-1-one and 5-fluoroindan-1-ol, which serve as intermediates for bioactive molecules .

Pharmacological Selectivity

- Dopamine receptor agonists: Fluorination at the 5-position in trans-2-amino-dihydroindenes (e.g., compounds 4e, 5e) enhances D2-like receptor selectivity over D1-like receptors, with N-alkylation further boosting affinity (e.g., compound 5e: IC₅₀ = 3.14 nM) .

Biologische Aktivität

5-Fluoro-2,3-dihydro-1H-indene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the presence of a fluorine atom and a bicyclic indene framework, facilitates interactions with various biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H9F

- Molecular Weight : Approximately 151.18 g/mol

- Key Functional Groups : The fluorine atom enhances lipophilicity, while the indene structure contributes to its reactivity and interaction with biomolecules.

This compound operates through multiple mechanisms:

- Receptor Binding : It exhibits high affinity for various receptors, including cannabinoid and dopamine receptors, influencing neurotransmitter activity and potentially affecting mood and cognition.

- Biochemical Pathways : The compound is known to modulate several pathways associated with cancer progression, inflammation, and neurodegenerative diseases .

1. Anticancer Activity

Research indicates that derivatives of this compound show promising anticancer effects. For instance:

- Cell Lines Tested : Human neuroblastoma and colon carcinoma cells.

- Mechanism : The compound's ability to inhibit cell proliferation was demonstrated through various assays, including the MTT assay. IC50 values in the nanomolar range were reported for certain derivatives against L1210 mouse leukemia cells .

2. Neuroprotective Effects

The inhibition of monoamine oxidase B (MAO-B) has been highlighted as a significant property:

- Potential Application : By inhibiting MAO-B, this compound may increase levels of monoamine neurotransmitters in the brain, suggesting its potential utility in treating neurodegenerative disorders like Parkinson's disease.

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Tested Organisms : Various bacterial strains.

- Results : Significant inhibitory effects were noted against specific pathogens, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Basic: What are the most efficient synthetic routes for 5-Fluoro-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

Methodological Answer:

Synthetic routes often involve fluorination of dihydroindene precursors or cyclization strategies. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for fluorinated indene derivatives, where reaction time (e.g., 12 hours) and solvent systems (e.g., PEG-400/DMF mixtures) significantly impact yield . Temperature control (room temperature vs. heating) and catalyst loading (e.g., CuI) also modulate regioselectivity. Optimization studies using fractional factorial design (varying catalyst concentration, solvent polarity, and temperature) can systematically identify critical parameters .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. The ¹⁹F NMR spectrum provides direct evidence of fluorine substitution patterns, while ¹H NMR reveals proton environments, such as dihydroindene ring protons (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, and TLC with UV/fluorescence detection monitors reaction progress. For purity assessment, HPLC with UV detection (e.g., C18 columns) is recommended, especially when synthesizing derivatives with similar substituents .

Advanced: How can researchers address discrepancies in purity assessments when synthesizing this compound?

Methodological Answer:

Discrepancies often arise from residual solvents, unreacted precursors, or stereoisomers. Cross-validation using orthogonal techniques (e.g., GC-MS for volatile impurities, ICP-MS for metal catalysts) is essential. For example, in fluorinated indene derivatives, residual DMF can be quantified via ¹H NMR by integrating solvent peaks against product signals . Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Batch-to-batch variability should be analyzed using statistical process control (SPC) charts .

Advanced: What strategies optimize the regioselectivity of fluorination in dihydroindene derivatives?

Methodological Answer:

Regioselectivity is influenced by directing groups and fluorinating agents. For example, electron-donating substituents (e.g., methyl groups) can direct electrophilic fluorination to specific positions on the indene ring . Metal-mediated fluorination (e.g., Pd-catalyzed C–H activation) enables late-stage functionalization. Computational studies (DFT) predict favorable fluorination sites by analyzing transition-state energies and charge distribution . Comparative studies of 5,6-difluoro and 5,7-difluoro analogs highlight steric and electronic effects .

Methodological: How should experimental designs be structured to investigate solvent effects on the stability of this compound?

Methodological Answer:

A 2³ factorial design can evaluate solvent polarity, proticity, and temperature. For example:

- Factors : Solvent (DMF vs. ethanol), temperature (25°C vs. 40°C), and exposure time (24h vs. 48h).

- Response variables : Degradation rate (HPLC), color change (UV-Vis), and crystallinity (PXRD).

Accelerated stability studies (e.g., 40°C/75% RH) under ICH guidelines identify degradation pathways. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life .

Theoretical: What theoretical frameworks guide the study of electronic effects in fluorinated dihydroindenes?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic effects, including fluorine’s electronegativity on ring aromaticity and charge distribution. Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles/nucleophiles . Comparative studies with non-fluorinated analogs (e.g., dihydroindene vs. 5-fluoro-dihydroindene) quantify inductive effects. These frameworks align with conceptual models in organofluorine chemistry, such as the "fluorine gauche effect" in conformationally restricted systems .

Advanced: How do steric and electronic factors influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

The electron-withdrawing fluorine atom reduces electron density in the dihydroindene ring, slowing dienophile reactivity. Steric hindrance from the fused ring system further modulates reaction rates. Experimental validation involves comparing cycloaddition rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Computational analysis (NBO charges) quantifies electronic contributions, while X-ray crystallography confirms adduct geometries .

Methodological: What protocols ensure reproducibility in scaling up this compound synthesis?

Methodological Answer:

Process Analytical Technology (PAT) tools (e.g., in-situ FTIR, Raman spectroscopy) monitor reaction progression in real-time. Critical quality attributes (CQAs) like particle size (laser diffraction) and polymorphic form (DSC) are tracked during scale-up. Design of Experiments (DoE) identifies scale-dependent variables (e.g., mixing efficiency, heat transfer). Pilot batches (100g–1kg) under cGMP conditions ensure consistency, with impurity profiles benchmarked against reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.